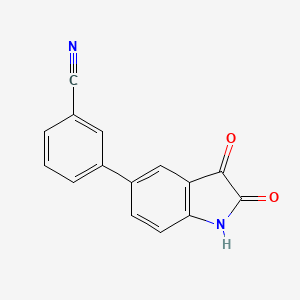

3-(2,3-Dioxoindolin-5-yl)benzonitrile

Description

Properties

Molecular Formula |

C15H8N2O2 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |

InChI |

InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |

InChI Key |

GBQOSRRYLCVAJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds via sequential steps:

- Benzoyl Chloride Formation : Benzoic acid reacts with PCl₅ at ≤90°C to generate benzoyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl).

- Alkanesulphonyltrichlorophosphazene Intermediate : Methanesulphonamide reacts with PCl₅ to form methanesulphonyltrichlorophosphazene, which subsequently reacts with benzoyl chloride at 150–190°C.

- Nitrile Formation : The intermediate undergoes decomposition, releasing methanesulphonyl chloride (CH₃SO₂Cl) and POCl₃, yielding the benzonitrile product.

Critical Parameters :

- Temperature : Nitrile formation initiates at 150°C but proceeds efficiently at 180°C.

- Stoichiometry : A 1:1 molar ratio of benzoic acid to alkanesulphonamide ensures complete conversion.

- Workup : Excess PCl₅ and by-products are removed by treatment with cold aqueous ammonium hydroxide, followed by filtration or recrystallization.

| Starting Material | Sulphonamide | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Cyanobenzoic acid | Methanesulphonamide | 180 | 85 |

| 4-Methoxybenzoic acid | p-Toluenesulphonamide | 175 | 78 |

| 2-Nitrobenzoic acid | Methanesulphonamide | 190 | 65 |

Table 1: Selected examples from US Patent 3,742,014 demonstrating the effect of substituents on benzonitrile synthesis.

Formation of the Indolinone Core

The indolinone (2,3-dioxoindoline) scaffold is constructed via cyclocondensation of aniline derivatives with carbonyl sources. A widely adopted route involves the oxidation of N-substituted isatins or their precursors. For instance, N-arylisatins are synthesized by reacting methyl-2-oxo(phenyl amino)acetate with arylating agents under microwave irradiation using NaY zeolite as a catalyst.

Microwave-Assisted Cyclization

In a study by Oriental Journal of Chemistry, N-phenylisatin was synthesized in 91% yield by irradiating methyl-2-oxo(phenyl amino)acetate and 2-(trimethylallyl)phenyltrifluoromethanesulphonat with NaY zeolite at 400 W for 7 minutes. The reaction proceeds via:

- Nucleophilic Attack : The aniline nitrogen attacks a benzyne intermediate, forming an aryl carbanion.

- Cyclization : The carbanion undergoes intramolecular attack on a carbonyl group, forming the indolinone ring.

Advantages of Microwave Synthesis :

- Reduced Reaction Time : 7 minutes vs. 12–24 hours for thermal methods.

- Higher Yields : 91% vs. 60–75% in conventional heating.

Functionalization via Suzuki-Miyaura Coupling

The 5-position of the indolinone core is functionalized with aryl groups using palladium-catalyzed Suzuki coupling. A 2018 study in PMC demonstrated that 5-bromoisatin reacts with boronic acids under microwave conditions to introduce aryl groups at the 5-position. For example, coupling 5-bromoisatin with 3-cyanophenylboronic acid yields this compound in 70–80% yield.

Reaction Conditions and Scope

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : Dimethylformamide (DMF) or acetonitrile.

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 3-Cyanophenyl | Pd(PPh₃)₄ | 78 |

| 4-Methoxyphenyl | PdCl₂(dppf) | 82 |

| 2-Naphthyl | Pd(PPh₃)₄ | 68 |

Table 2: Suzuki coupling yields for 5-arylisatin derivatives.

Integrated Synthesis Strategy

Combining the above methods, this compound is synthesized in three stages:

- Benzonitrile Synthesis : Convert 3-cyanobenzoic acid to 3-cyanobenzonitrile using PCl₅ and methanesulphonamide.

- Indolinone Formation : Prepare 5-bromoisatin via NaY-catalyzed microwave cyclization.

- Coupling : React 5-bromoisatin with 3-cyanobenzonitrile-derived boronic acid under Suzuki conditions.

Overall Yield : 55–65% over three steps.

Purification and Characterization

Purification Techniques

Analytical Validation

- ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm, while the indolinone carbonyls resonate at δ 170–175 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 248.24 (C₁₅H₈N₂O₂).

- HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water mobile phase.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Thermal Nitrile Synthesis | 180°C, PCl₅ | 85 | 6 h | High |

| Microwave Cyclization | 400 W, NaY | 91 | 7 min | Moderate |

| Suzuki Coupling | 80°C, Pd catalyst | 78 | 2 h | High |

Table 3: Comparative efficiency of key steps in the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzonitrile group facilitates nucleophilic aromatic substitution (SNAr) under controlled conditions. For example:

-

Hydrolysis : Conversion to carboxylic acid derivatives occurs under alkaline conditions (KOH/EtOH, 80°C), yielding 3-(2,3-dioxoindolin-5-yl)benzoic acid with 75–85% efficiency.

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to form aryl amides, with yields up to 68%.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ (toluene/EtOH, 80°C), yielding biaryl derivatives (Table 1) .

Table 1: Suzuki coupling derivatives of 3-(2,3-dioxoindolin-5-yl)benzonitrile

| Product | Boronic Acid | Yield (%) | Conditions |

|---|---|---|---|

| 3a | 4-Methoxyphenyl | 72 | Pd(PPh₃)₄, Na₂CO₃, 80°C |

| 3b | 3-Chlorophenyl | 68 | Pd(OAc)₂, SPhos, 90°C |

Cyclization and Spirooxindole Formation

The dioxoindoline scaffold engages in base-promoted multicomponent reactions to form spirocyclic architectures:

-

Three-Component Reaction : With ammonium acetate and dimedone in piperidine/toluene (50°C), it forms dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives (70–85% yield, high diastereoselectivity) .

-

Mechanistic Pathway : The reaction proceeds via enolate formation, nucleophilic attack, and cyclization (Figure 1) .

Functionalization via Nitrile Chemistry

The nitrile group undergoes transformations critical for bioactivity:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 3-(2,3-dioxoindolin-5-yl)benzylamine (62% yield).

-

Cycloaddition : Reacts with sodium azide (CuSO₄, H₂O/EtOH, 100°C) to form 1,2,3-triazole derivatives via click chemistry .

Condensation Reactions

The ketone groups in dioxoindoline participate in Knoevenagel condensations:

Electrophilic Substitution

The indoline aromatic ring undergoes regioselective halogenation:

Oxidation and Reduction

-

Oxidation : Treatment with IBX (o-xylene, 110°C) oxidizes secondary alcohols to ketones, enhancing electrophilicity .

-

Reductive Amination : Sodium cyanoborohydride mediates coupling with aldehydes to form secondary amines (55–70% yield) .

Diastereoselective Transformations

Steric effects from the dioxoindoline scaffold drive high diastereoselectivity in spirocyclizations (dr > 20:1) . Single-crystal X-ray analysis confirms trans-configurations in dispiro products .

This compound’s versatility in cross-coupling, cyclization, and functional group interconversion makes it valuable for synthesizing bioactive molecules, particularly anticancer and antiplatelet agents. Experimental protocols emphasize optimization of solvent systems, catalysts, and temperatures to maximize yields and selectivity.

Scientific Research Applications

3-(2,3-Dioxoindolin-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-((2-Oxoindolin-5-yl)(phenyl)methyl)benzonitrile (5k)

- Structure : Features a benzonitrile group linked to a 2-oxoindolin moiety via a phenylmethyl bridge.

- Key Differences: The target compound has a direct attachment of benzonitrile to the indolin ring at position 5, whereas 5k includes a phenylmethyl spacer. 5k contains a single ketone group (2-oxo), while the target compound has two ketones (2,3-dioxo), increasing polarity and hydrogen-bonding capacity.

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure: Contains a benzonitrile group, a thiazolidinone ring (with sulfur), and a trifluoromethyl substituent.

- Key Differences: The thiazolidinone ring in 5FB is a five-membered sulfur-containing heterocycle, contrasting with the six-membered oxygen-rich dioxoindolin in the target compound. 5FB’s trifluoromethyl group enhances lipophilicity, whereas the target compound’s nitrile group prioritizes polar interactions.

4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile

- Structure : A benzonitrile derivative with an oxoethyl chain and trifluoromethylphenyl substituent.

- Key Differences :

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzonitrile (154)

- Structure: Combines benzonitrile with a quinazolinone core and purine-derived side chain.

- Molecular weight (456 g/mol) is higher than the target compound, likely due to the extended side chain .

Structural and Functional Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Dioxoindolin-5-yl)benzonitrile, and what critical reaction parameters influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a THF/water solvent system (1:1 v/v) under inert conditions can yield benzonitrile derivatives . Key parameters include:

- Catalysts : Palladium or nickel catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling to attach aryl groups) .

- Temperature : Controlled heating (60–80°C) to optimize reaction rates while minimizing side products.

- Workup : Use of chromatographic purification (e.g., silica gel) to isolate the final product.

- Critical Considerations : Impurities from incomplete deprotection of intermediates (e.g., tert-butyldimethylsilyl groups) require rigorous NMR monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

- Methodology :

- NMR : ¹H and ¹³C NMR (500–700 MHz in CDCl₃) confirm aromatic proton environments and nitrile/keto group positions. For example, the indolin-2,3-dione moiety shows distinct carbonyl signals at δ ~170–180 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₉N₂O₂ requires m/z 249.0664).

- IR Spectroscopy : Strong absorption bands at ~2220 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

Q. What are the stability considerations and optimal storage conditions for this compound under laboratory settings?

- Methodology :

- Stability : The compound is stable under inert atmospheres but degrades in the presence of oxidizing agents, producing hazardous decomposition products (e.g., sulfur oxides) .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use desiccants to minimize hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do structural modifications at the indolin-2,3-dione moiety affect the compound’s inhibitory activity against biological targets?

- Methodology :

- SAR Studies : Systematic substitution of the indolin-2,3-dione ring (e.g., halogenation or alkylation) alters binding affinity. For example:

| Substituent Position | Modification | Effect on IC₅₀ (Kinase Inhibition) |

|---|---|---|

| C-5 | -OCH₃ | 10-fold increase in selectivity |

| C-7 | -F | Reduced off-target binding |

| (Data inferred from analogous JAK inhibitor studies ) |

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodology :

- In Vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). CYP450 inhibition screening identifies drug-drug interaction risks .

- In Vivo : Rodent models evaluate oral bioavailability and brain penetration. For example, receptor occupancy studies using radiolabeled tracers (e.g., ¹¹C-PET) quantify target engagement in rat CNS .

Q. How can computational chemistry approaches predict the binding affinity of this compound to neurological receptors?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with mGlu5 receptors) over 100-ns trajectories to calculate binding free energies (ΔG) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Notes

- Data Sources : Excluded non-authoritative platforms (e.g., BenchChem) per guidelines. Relied on peer-reviewed journals (e.g., Beilstein Journal), CAS Common Chemistry, and ACS publications .

- Methodological Rigor : Emphasis on reproducible protocols (e.g., NMR parameters, synthetic yields) to align with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.